1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene, has been identified as a versatile starting material in organometallic synthesis. It is selectively prepared and used in a variety of synthetically useful reactions, including those involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Aryne Chemistry
1-Bromo-3-(trifluoromethoxy)benzene has been utilized in the generation of arynes, intermediates in organic synthesis. This compound, when treated under specific conditions, generates various phenyllithium intermediates. These intermediates are valuable for further chemical transformations, including the synthesis of naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Metalation and Site Selectivity
The bromo(trifluoromethyl)benzenes, including 1-bromo-3-(trifluoromethyl)benzene, have been studied for their reactivity in deprotonation reactions adjacent to the halogen substituent. These reactions are significant for establishing site selectivity in chemical synthesis, offering insights into positional ambiguities and reactivity patterns (Mongin, Desponds & Schlosser, 1996).
Organometallic Compounds
Research has been conducted on the synthesis and characterization of organometallic compounds like ethynylferrocene derivatives of tribromobenzene. These compounds, including derivatives of bromo-substituted benzenes, have shown interesting properties in electrochemical studies (Fink et al., 1997).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
1-bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl3F3O/c9-5-1-4(7(13,14)15)2-6(3-5)16-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXJPEGKZVAWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(Cl)(Cl)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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